REACTION_CXSMILES
|
[K].[C:2]1([CH3:8])C=CC=CC=1.[NH:9]([CH2:13][CH2:14][OH:15])[CH2:10][CH2:11][OH:12].ClCC(OC)=[O:19]>CO>[OH:12][CH2:11][CH2:10][N:9]1[CH2:8][CH2:2][O:15][CH2:14][C:13]1=[O:19] |^1:0|
|
Name
|
|
Quantity
|
150 g
|
Type
|
reactant
|
Smiles
|
N(CCO)CCO
|
Name
|
|
Quantity
|
163 g
|
Type
|
reactant
|
Smiles
|
ClCC(=O)OC
|
Name
|
|
Quantity
|
600 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
75 °C
|
Type
|
CUSTOM
|
Details
|
with strong stirring for 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintained for 30 minutes until complete dissolution of the white solid
|
Duration
|
30 min
|
Type
|
TEMPERATURE
|
Details
|
The thick pale yellow suspension was maintained
|
Type
|
TEMPERATURE
|
Details
|
The solution was maintained at the same temperature for two hours
|
Duration
|
2 h
|
Type
|
TEMPERATURE
|
Details
|
cooled at room temperature
|
Type
|
FILTRATION
|
Details
|
salts were filtrated
|
Type
|
CONCENTRATION
|
Details
|
the organic layer concentrated
|
Type
|
CUSTOM
|
Details
|
until dry
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
OCCN1C(COCC1)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 204 g | |
YIELD: PERCENTYIELD | 98% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |